molecular formula C10H18O B12628785 3,3-Dimethyloct-1-EN-4-one CAS No. 920757-83-1

3,3-Dimethyloct-1-EN-4-one

Cat. No.: B12628785
CAS No.: 920757-83-1
M. Wt: 154.25 g/mol
InChI Key: OSZJYVZSEVLLDU-UHFFFAOYSA-N
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Description

3,3-Dimethyloct-1-EN-4-one is an organic compound with the molecular formula C10H18O It is a ketone with a double bond located at the first carbon and two methyl groups attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyloct-1-EN-4-one can be achieved through several methods. One common approach involves the aldol condensation of 3,3-dimethylbutanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloct-1-EN-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

3,3-Dimethyloct-1-EN-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloct-1-EN-4-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In reduction reactions, the compound accepts electrons to form reduced products. The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyloct-4-yne: Similar in structure but contains a triple bond instead of a double bond.

    3,3-Dimethyloctane: A saturated hydrocarbon with no double or triple bonds.

    3,3-Dimethyl-1-butene: A shorter chain alkene with similar functional groups.

Uniqueness

3,3-Dimethyloct-1-EN-4-one is unique due to its specific combination of a ketone group and a double bond, which allows it to participate in a wide range of chemical reactions. Its structure also provides distinct physical and chemical properties that make it valuable in various applications.

Properties

CAS No.

920757-83-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3,3-dimethyloct-1-en-4-one

InChI

InChI=1S/C10H18O/c1-5-7-8-9(11)10(3,4)6-2/h6H,2,5,7-8H2,1,3-4H3

InChI Key

OSZJYVZSEVLLDU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C)(C)C=C

Origin of Product

United States

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